1-Bromo-3-chloro-4-n-pentyloxybenzene
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Overview
Description
1-Bromo-3-chloro-4-n-pentyloxybenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, chlorine, and a pentyloxy group attached to a benzene ring
Preparation Methods
1-Bromo-3-chloro-4-n-pentyloxybenzene can be synthesized through several methods. One common approach involves the electrophilic substitution reaction of 3-chlorophenol with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-chlorophenylboronic acid is reacted with 1-bromo-4-n-pentyloxybenzene under mild conditions .
Chemical Reactions Analysis
1-Bromo-3-chloro-4-n-pentyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-chloro-4-n-pentyloxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-4-n-pentyloxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through electrophilic or nucleophilic pathways. In biological systems, its mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
1-Bromo-3-chloro-4-n-pentyloxybenzene can be compared with other halogenated benzenes, such as:
1-Bromo-4-chlorobenzene: Similar in structure but lacks the pentyloxy group, making it less versatile in certain chemical reactions.
1-Bromo-2-chlorobenzene: Another isomer with different substitution patterns, leading to variations in reactivity and applications.
The presence of the pentyloxy group in this compound provides unique chemical properties that make it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
4-bromo-2-chloro-1-pentoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClO/c1-2-3-4-7-14-11-6-5-9(12)8-10(11)13/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUDUWKJNQCNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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